2-[(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]acetic acid
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Overview
Description
Preparation Methods
The synthesis of 2-[(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]acetic acid involves several steps. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions . Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and efficiency .
Chemical Reactions Analysis
2-[(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-[(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and protein modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the active pyrrolidine moiety, which can then interact with various biological targets . The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-[(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]acetic acid include:
9-Fluoreneacetic acid: This compound shares the fluorenyl moiety but differs in its overall structure and applications.
(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenyl-pyrrolidine-2-carboxylic acid: This compound has a similar Fmoc-protected pyrrolidine structure but with different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-[(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)11-14-9-10-22(12-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24)/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVFSLBJPZLTLZ-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137100-59-3 |
Source
|
Record name | 2-[(3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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